(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: is a complex organic compound that features a combination of furan, thiazole, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving appropriate precursors like β-amino alcohols.
Coupling Reactions: The final step involves coupling the brominated furan, thiazole, and azetidine intermediates using suitable coupling agents like palladium catalysts under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, iron(III) bromide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole and azetidine rings are known to exhibit biological activity, making this compound a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties, owing to the presence of the furan and thiazole rings.
Mechanism of Action
The mechanism by which (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting or activating enzymatic activity. The azetidine ring may interact with receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromofuran-2-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- (5-Bromofuran-2-yl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to the specific combination of bromine, chlorine, and the azetidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3S/c16-12-5-4-10(22-12)14(20)19-6-8(7-19)21-15-18-13-9(17)2-1-3-11(13)23-15/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAFYBIHWIWPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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